Comparative Bioactivity: A Negative Control for STAT1/STAT3 Screening Panels
The bioactivity baseline for this compound class is exceptionally low, as demonstrated by the 4-fluorophenyl analog (CAS 339021-31-7), which exhibits an IC50 > 55,700 nM against STAT1 [1]. The 4-methoxy variant serves as a chemically matched negative control. Given the electron-donating nature of the methoxy group, its biological activity would be expected to be even weaker or equivalent, making it ideal for establishing the assay floor in screening cascades where active hits from this series have IC50 values in the sub-10 µM range.
| Evidence Dimension | Inhibition of STAT1 transcription factor |
|---|---|
| Target Compound Data | No detectable specific binding or activity (inferred as equivalent or weaker than comparator) |
| Comparator Or Baseline | 3-(4-fluorophenyl)-N,N-dimethyl-4-oxophthalazine-1-carboxamide (IC50 > 55.7 µM) |
| Quantified Difference | Both compounds are effectively inactive; target compound serves as a structurally matched negative control. |
| Conditions | Human STAT1, Scripps Research Institute Molecular Screening Center |
Why This Matters
Essential for procuring a validated negative control for SAR studies, differentiating it from active analogs in the same library.
- [1] BindingDB. (n.d.). BDBM67124: 3-(4-fluorophenyl)-N,N-dimethyl-4-oxophthalazine-1-carboxamide. Affinity Data: IC50: >5.57E+4nM against STAT1. Retrieved from bdb8.ucsd.edu View Source
